Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate serves as a crucial intermediate in the multi-step synthesis of Pemetrexed disodium. [ [] (https://www.semanticscholar.org/paper/b9ac0c0adfb9a17aa421b09b408d82cccd596f1e) ] Pemetrexed disodium, an anti-cancer drug, acts as a folate antimetabolite, inhibiting crucial enzymes involved in nucleotide biosynthesis.
Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate is classified as an antimetabolite, a category of drugs that interfere with DNA and RNA synthesis. This compound is notably recognized as a synthetic intermediate in the production of pemetrexed, a well-known antifolate drug used in cancer treatment. The compound is cataloged under CAS Number 155405-80-4 and has a molecular formula of C16H16N4O3 with a molecular weight of approximately 312.32 g/mol .
The synthesis of methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate typically involves multi-step organic reactions. The synthetic route generally includes:
Key parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular structure of methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate can be represented by the following features:
The compound's SMILES representation is COC(=O)c1ccc(CCc2c[nH]c3NC(=NC(=O)c23)N)cc1, and its InChI key is GDEKSBCRJKAARB-UHFFFAOYSA-N .
Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate can participate in several chemical reactions:
These reactions are essential for modifying the compound's structure for enhanced activity or reduced toxicity .
The mechanism of action for methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate primarily involves its role as an antifolate agent. It inhibits key enzymes involved in nucleotide synthesis:
This mechanism underpins its effectiveness against various cancers .
Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Appearance | White to light yellow powder |
| Purity | ≥98% (by HPLC) |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Store at +5°C |
These properties are crucial for handling and storage during laboratory use .
This compound has significant applications in scientific research and pharmaceutical development:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5